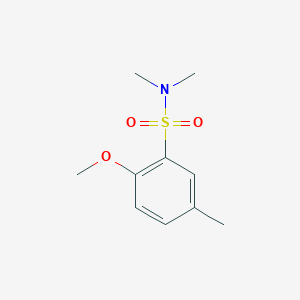
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, commonly known as IMP, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for various scientific research applications.
Mechanism of Action
The exact mechanism of action of IMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and pain. IMP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
IMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IMP has also been shown to reduce fever in animal models of fever. Additionally, IMP has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using IMP in lab experiments is its well-established chemical structure. This makes it easy to synthesize and characterize. Additionally, IMP has been extensively studied, so there is a large body of literature available on its properties and potential therapeutic applications. However, one limitation of using IMP in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on IMP. One area of interest is its potential use in the treatment of cancer. IMP has been shown to have anticancer properties in animal models of cancer, and further research is needed to determine its potential as a cancer treatment in humans. Additionally, IMP may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of IMP and to identify other potential therapeutic applications for this compound.
In conclusion, 5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (IMP) is a promising compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and well-established properties make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications for this compound.
Synthesis Methods
The synthesis of IMP involves the reaction of 4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide with isopropyl chloride in the presence of a base. The reaction yields 5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
IMP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic activities. IMP has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-methoxy-2-methyl-N-(4-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(13(4)9-15(14)22-5)23(20,21)19-17-8-12(3)6-7-18-17/h6-11H,1-5H3,(H,18,19) |
InChI Key |
DYGKTUBXXWRCOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)




![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)